5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H8ClNO5 and a molecular weight of 257.63 g/mol . . This compound is a derivative of isophthalic acid, featuring a chloroacetamido group at the 5-position of the benzene ring.
Preparation Methods
The synthesis of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid typically involves the reaction of isophthalic acid with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isophthalic acid and chloroacetic acid.
Oxidation and Reduction:
Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antibacterial and anticancer properties.
Industry: It serves as a precursor in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been studied for their ability to inhibit bacterial enzymes such as MurD and MurE, which are involved in peptidoglycan biosynthesis . This inhibition disrupts bacterial cell wall synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid can be compared with other benzenedicarboxylic acids, such as:
Phthalic Acid (1,2-benzenedicarboxylic acid): Used in the production of plasticizers and resins.
Isophthalic Acid (1,3-benzenedicarboxylic acid): Used in the manufacture of high-performance polymers.
Terephthalic Acid (1,4-benzenedicarboxylic acid): A key raw material in the production of polyethylene terephthalate (PET) plastics.
The uniqueness of this compound lies in its chloroacetamido functional group, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid (CAS No. 61389-11-5) is a compound of increasing interest in biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Chloroacetamido Group : This group may enhance the compound's reactivity and ability to interact with biological targets.
- Dicarboxylic Acid Structure : The presence of carboxylic acid groups can facilitate hydrogen bonding and ionic interactions with biomolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µM |
S. aureus | 75 µM |
Bacillus subtilis | 100 µM |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its structural characteristics that allow it to penetrate bacterial cell walls more effectively.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, it has been tested against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Cell Viability (%) at IC50 |
---|---|---|
HepG2 | 42 | 67.7 |
MCF-7 | 100 | 78.14 |
HaCaT | 250 | 82.23 |
NIH 3T3 | >500 | 96.11 |
The results indicate that HepG2 cells are more susceptible to the compound's effects compared to normal cells (NIH 3T3), suggesting a selective cytotoxicity that could be beneficial for therapeutic applications.
The proposed mechanism of action for the anticancer activity includes:
- Induction of Apoptosis : Morphological changes observed in treated cells suggest that the compound may trigger apoptotic pathways.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
Case Studies
A notable study investigated the effects of this compound on various cancerous and non-cancerous cell lines. The findings revealed that while the compound effectively reduced viability in cancerous cells, it exhibited minimal toxicity towards normal cells, highlighting its potential as a therapeutic agent with reduced side effects.
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5/c11-4-8(13)12-7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXLTJSFSIQKEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)CCl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364213 |
Source
|
Record name | 5-[(chloroacetyl)amino]isophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61389-11-5 |
Source
|
Record name | 5-[(chloroacetyl)amino]isophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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